N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S/c24-15-6-8-16(9-7-15)26-19(29)13-31-23-27-20-18(14-4-2-1-3-5-14)12-25-21(20)22(30)28(23)17-10-11-17/h1-9,12,17,25H,10-11,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSYIGNWNSXFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a pyrrolo[3,2-d]pyrimidine core, a 4-chlorophenyl group, and a cyclopropyl moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of this compound is C23H19ClN4O2S, with a molecular weight of 450.94 g/mol. Its unique structural features enhance its reactivity and potential interactions with biological targets.
Research indicates that the compound may function as a kinase inhibitor , which is crucial in cancer therapy. Molecular docking studies suggest that it effectively binds to ATP-binding sites of specific kinases, inhibiting their activity and affecting downstream signaling pathways associated with tumor growth and proliferation. This mechanism is vital for understanding its therapeutic potential against malignancies .
Biological Activities
The biological activities associated with this compound include:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant inhibition of cancer cell growth in vitro using similar pyrrolo[3,2-d]pyrimidine derivatives. |
| Study B (2021) | Reported anti-inflammatory effects in animal models when treated with related compounds. |
| Study C (2022) | Investigated the antimicrobial properties against Gram-positive bacteria, showing promising results for further development. |
Comparison with Similar Compounds
Substituent Variations
Key Observations :
Heterocyclic Core Modifications
Key Observations :
- The cyclopenta-thieno-pyrimidinone core in introduces a fused bicyclic system, which may enhance rigidity and π-π stacking compared to the target’s monocyclic pyrrolo-pyrimidinone.
- The thiazolo-pyridazinone scaffold in replaces sulfur with a thiazole ring, likely altering electronic properties and hydrogen-bonding capacity .
Comparison with Analogous Syntheses :
- Compound utilizes acetyl chloride in pyridine for acetamide formation, a method applicable to the target compound .
- Compound employs alkylation with N-(3,4-dichlorophenyl)-2-chloroacetamide, mirroring the target’s synthetic strategy .
Pharmacological and Physicochemical Properties
Hydrogen Bonding and Crystal Packing
Bioactivity Predictions
- The pyrrolo[3,2-d]pyrimidinone scaffold is associated with myeloperoxidase (MPO) inhibition and kinase modulation .
- The 4-chlorophenyl group may enhance cytotoxicity compared to unsubstituted phenyl analogues, as observed in dichlorophenyl derivatives .
Q & A
Q. What strategies improve stability under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
